Cas no 1609404-23-0 ((4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide)

(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
-
- MDL: MFCD13186369
- Inchi: 1S/C19H19NO.BrH/c1-21-19-10-7-15(8-11-19)13-20-14-16-6-9-17-4-2-3-5-18(17)12-16;/h2-12,20H,13-14H2,1H3;1H
- InChI Key: IZGZWNCRUTXSCZ-UHFFFAOYSA-N
- SMILES: C(C1C=CC2C=CC=CC=2C=1)NCC1C=CC(OC)=CC=1.Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB219618-1g |
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide, 95%; . |
1609404-23-0 | 95% | 1g |
€94.10 | 2025-02-17 | |
Ambeed | A977893-5g |
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide |
1609404-23-0 | 95% | 5g |
$188.0 | 2024-04-23 | |
1PlusChem | 1P00J3ZK-5g |
(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide |
1609404-23-0 | 95% | 5g |
$111.00 | 2025-03-01 | |
A2B Chem LLC | AI90832-1g |
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide |
1609404-23-0 | 95% | 1g |
$35.00 | 2024-04-20 | |
1PlusChem | 1P00J3ZK-1g |
(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide |
1609404-23-0 | 95% | 1g |
$35.00 | 2025-03-01 | |
eNovation Chemicals LLC | Y1233267-1g |
(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide |
1609404-23-0 | 95% | 1g |
$85 | 2024-06-06 | |
abcr | AB219618-1 g |
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide; 95% |
1609404-23-0 | 1g |
€128.10 | 2023-02-05 | ||
A2B Chem LLC | AI90832-5g |
(4-Methoxybenzyl)(2-naphthylmethyl)amine hydrobromide |
1609404-23-0 | 95% | 5g |
$111.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1233267-1g |
(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide |
1609404-23-0 | 95% | 1g |
$85 | 2025-02-24 | |
eNovation Chemicals LLC | Y1233267-5g |
(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide |
1609404-23-0 | 95% | 5g |
$175 | 2025-02-24 |
(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide Related Literature
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Additional information on (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide
Comprehensive Overview of (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide (CAS No. 1609404-23-0)
(4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide (CAS No. 1609404-23-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique amine hydrobromide structure, is widely studied for its potential applications in drug development and material science. The presence of both 4-methoxybenzyl and 2-naphthylmethyl groups contributes to its distinct chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.
In recent years, the demand for amine-based compounds like (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide has surged due to their versatility in synthesizing bioactive molecules. Researchers are particularly intrigued by its potential role in targeting specific biological pathways, which aligns with the growing trend of precision medicine and personalized therapeutics. The compound's hydrobromide salt form enhances its solubility, a critical factor in drug formulation and bioavailability.
The synthesis of (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide involves a series of well-documented organic reactions, including reductive amination and salt formation. These processes are often optimized to achieve high yields and purity, which are essential for industrial and laboratory applications. The compound's CAS No. 1609404-23-0 serves as a unique identifier, ensuring accurate referencing in scientific literature and regulatory documents.
One of the most frequently asked questions about (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide revolves around its stability and storage conditions. Proper handling and storage in a cool, dry environment are recommended to maintain its integrity. Additionally, researchers often inquire about its compatibility with other reagents, which is crucial for designing efficient synthetic routes.
The compound's potential applications extend beyond pharmaceuticals. For instance, its aromatic moieties make it a candidate for developing advanced materials, such as organic semiconductors and fluorescent probes. This versatility has sparked interest in interdisciplinary research, bridging the gap between chemistry, biology, and materials science.
In the context of green chemistry, efforts are underway to explore eco-friendly synthesis methods for (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide. Researchers are investigating catalytic processes and solvent-free reactions to minimize environmental impact. This aligns with the global push toward sustainable chemical production, a topic of high relevance in today's scientific community.
Another area of interest is the compound's potential role in neurological research. Preliminary studies suggest that its structural features may interact with certain neurotransmitter systems, though further validation is required. This has led to increased searches for "amine hydrobromide derivatives in neuroscience" and "4-methoxybenzyl compounds for CNS applications," reflecting the compound's growing prominence in this field.
Quality control is a critical aspect when working with (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to ensure purity and consistency. These methods are frequently discussed in forums and publications, highlighting their importance in both academic and industrial settings.
As the scientific community continues to explore the potential of (4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide, its relevance in cutting-edge research remains undeniable. Whether in drug discovery, material science, or sustainable chemistry, this compound exemplifies the intersection of innovation and practicality. Its CAS No. 1609404-23-0 will undoubtedly remain a key reference point for years to come.
1609404-23-0 ((4-methoxybenzyl)(2-naphthylmethyl)amine hydrobromide) Related Products
- 2229224-47-7(1-(3-bromo-4-methoxyphenyl)-N-methylcyclopropan-1-amine)
- 922006-18-6(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide)
- 1286717-03-0(N-{4-[(carbamoylmethyl)carbamoyl]-1,3-oxazol-2-yl}thiophene-2-carboxamide)
- 1806932-57-9(Methyl 5-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1805339-76-7(5-Bromo-2-(difluoromethyl)-3-methoxypyridine-6-sulfonamide)
- 1040633-27-9(N-(2-ethoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)
- 2137691-60-0(3-[(1-Ethoxypropan-2-yl)oxy]-2,2-difluoropropanoic acid)
- 884339-78-0(Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate)
- 1805129-98-9(2,4-Bis(trifluoromethyl)-5-bromophenol)
- 2091216-75-8((6-Azaspiro[3.4]octan-8-yl)methanol)
